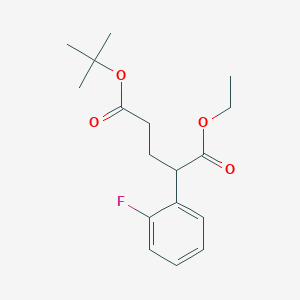

5-(tert-Butyl) 1-ethyl 2-(2-fluorophenyl)pentanedioate

Description

Properties

IUPAC Name |

5-O-tert-butyl 1-O-ethyl 2-(2-fluorophenyl)pentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FO4/c1-5-21-16(20)13(12-8-6-7-9-14(12)18)10-11-15(19)22-17(2,3)4/h6-9,13H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNXBYLHNWLAHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)OC(C)(C)C)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 5-(tert-Butyl) 1-ethyl 2-(2-fluorophenyl)pentanedioate typically involves multi-step organic synthesis processes. These steps may include esterification reactions and aromatic substitution reactions . Industrial production methods often involve bulk custom synthesis, sourcing, and procurement of the compound .

Chemical Reactions Analysis

5-(tert-Butyl) 1-ethyl 2-(2-fluorophenyl)pentanedioate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an intermediate or catalyst in various organic synthesis processes. It is particularly useful in the development of complex organic molecules due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.

Biology

Research has focused on the biological activities of this compound, particularly its potential anticancer properties . Studies have demonstrated moderate cytotoxic effects against several breast cancer cell lines, including MCF-7 and MDA-MB-231. However, it did not exceed the efficacy of established treatments like tamoxifen .

Medicine

The compound is being investigated for its potential therapeutic properties. Its mechanism of action may involve binding to specific cellular receptors or enzymes, influencing signal transduction pathways crucial for cell proliferation and survival.

Industry

In industrial applications, this compound is utilized in the production of various chemical products, showcasing its versatility beyond laboratory settings .

Case Studies and Research Findings

Several studies have documented the biological effects and mechanisms of action associated with this compound:

Study on Breast Cancer Cells

In a comparative study assessing various esters, including this compound:

- Objective : Evaluate cytotoxicity against breast cancer cell lines.

- Findings : The compound exhibited moderate cytotoxicity but was less effective than established therapies like tamoxifen or olaparib.

Pharmacokinetics

Further research into the pharmacokinetics of this compound is necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. This information is critical for determining its viability as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl) 1-ethyl 2-(2-fluorophenyl)pentanedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Likely C₁₉H₂₅FO₄ (inferred from analogs in and ).

- CAS Registry : A closely related compound, 5-(tert-butyl) 1-ethyl 2,2-difluoropentanedioate (CAS 63856-99-5), is listed in commercial catalogs with 98% purity .

- Synthetic Route : Likely involves multi-step alkylation/esterification, as seen in analogous tert-butyl-fluorophenyl compounds .

Structural and Functional Comparisons with Similar Compounds

Core Structural Differences

The target compound differs from analogs in substituent positioning and functional groups:

Stability and Pharmacokinetic Insights

- Acid Sensitivity : Compounds with tert-butyl esters (e.g., Analog 3) degrade in simulated gastric fluid (pH 1.2), limiting oral bioavailability . The target compound’s ethyl ester may offer improved stability.

- Metabolic Activation : Ethyl esters (as in the target and Analog 2) often undergo hepatic hydrolysis to active acids, enhancing target engagement .

Biological Activity

Overview

5-(tert-Butyl) 1-ethyl 2-(2-fluorophenyl)pentanedioate, with a molecular formula of C17H23FO4 and a molecular weight of 310.4 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through multi-step organic reactions, primarily involving esterification and aromatic substitution. The typical synthetic route includes:

- Esterification : Formation of esters from carboxylic acids and alcohols.

- Aromatic Substitution : Introduction of the fluorophenyl group through electrophilic aromatic substitution reactions.

Biological Evaluation

Recent studies have evaluated the biological activity of this compound, particularly focusing on its anticancer properties.

Anticancer Activity

In a study assessing various esters, including this compound, it was found to exhibit moderate cytotoxic effects against several breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). However, it did not surpass the efficacy of established treatments like tamoxifen or olaparib . The results indicated that while some compounds showed promise, none exhibited significant potency compared to existing therapies .

The biological activity of this compound is hypothesized to involve interaction with specific cellular targets:

- Receptor Binding : The compound may bind to cellular receptors affecting signal transduction pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in cancer cell proliferation.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Study on Breast Cancer Cells :

- Pharmacokinetics :

Comparative Analysis

The biological activity of this compound can be compared with similar compounds in terms of structure and activity:

| Compound Name | Molecular Formula | Activity |

|---|---|---|

| Compound A | C17H23FO4 | Moderate anticancer activity |

| Compound B | C18H25FNO4 | Higher potency against MCF-7 |

| Compound C | C17H22F3O4 | Similar mechanism but lower efficacy |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 5-(tert-Butyl) 1-ethyl 2-(2-fluorophenyl)pentanedioate in synthetic chemistry workflows?

- Methodological Answer : Prioritize nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F) for structural elucidation, coupled with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (HPLC) can assess purity. For fluorinated analogs like this compound, ensure solvent compatibility (e.g., deuterated chloroform for NMR) and account for fluorine’s deshielding effects in spectral interpretation. Cross-validate results with computational methods (e.g., DFT calculations) to resolve ambiguities .

Q. What safety protocols should be followed when handling fluorinated esters like this compound in laboratory settings?

- Methodological Answer : Adhere to Category 4 acute toxicity guidelines (oral, dermal, inhalation) per EU-GHS/CLP standards. Use fume hoods, nitrile gloves, and sealed containers to minimize exposure. No ecological toxicity data exists, so implement a precautionary waste management plan (e.g., neutralization before disposal). Document all handling procedures rigorously, as the compound is classified for R&D use only .

Q. How can researchers design a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design with pH (2–12) and temperature (4°C, 25°C, 40°C) as variables. Monitor degradation via HPLC at timed intervals (0, 24, 72 hours). Include a control group (neutral pH, 25°C) and triplicate samples to ensure reproducibility. For fluorinated esters, track hydrolytic cleavage of the ester group using mass spectrometry .

Advanced Research Questions

Q. How can discrepancies in environmental persistence data for fluorinated esters be resolved?

- Methodological Answer : Apply comparative analysis frameworks (e.g., Project INCHEMBIOL’s environmental fate protocols) to reconcile conflicting data. For instance, if biodegradation rates vary across studies, standardize test conditions (e.g., OECD 301F for aerobic degradation) and validate soil mobility using column leaching experiments. Use multivariate statistics to isolate confounding variables (e.g., organic carbon content, microbial activity) .

Q. What experimental strategies address the lack of ecotoxicological data for this compound?

- Methodological Answer : Conduct tiered testing:

- Tier 1 : Acute toxicity assays (e.g., Daphnia magna immobilization, algal growth inhibition) per OECD 202/201 guidelines.

- Tier 2 : Chronic exposure studies (e.g., fish embryo toxicity tests) to assess bioaccumulation potential (log Kow estimation).

- Tier 3 : Microcosm/mesocosm trials to evaluate ecosystem-level impacts. Reference structurally similar compounds (e.g., ethyl 5-(4-fluorophenyl)-5-oxovalerate) for predictive modeling .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

- Methodological Answer : Synthesize analogs with modifications to the tert-butyl group (e.g., isopropyl, cyclohexyl) and fluorophenyl substituents (e.g., para- vs. ortho-fluorine). Test in vitro activity against target enzymes (e.g., esterases) and correlate with steric/electronic parameters (Hammett constants, molar refractivity). Use molecular docking to validate binding hypotheses .

Q. What statistical methods are suitable for analyzing contradictory reactivity data in fluorinated ester synthesis?

- Methodological Answer : Employ response surface methodology (RSM) to model reaction variables (e.g., catalyst loading, solvent polarity). For inconsistent yields, apply Grubbs’ test to identify outliers and ANOVA to assess significance. Cross-reference with kinetic studies (e.g., Eyring plots) to resolve mechanistic ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.